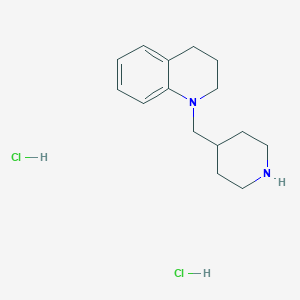

1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride

CAS No.: 1220037-65-9

Cat. No.: VC2673586

Molecular Formula: C15H24Cl2N2

Molecular Weight: 303.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-65-9 |

|---|---|

| Molecular Formula | C15H24Cl2N2 |

| Molecular Weight | 303.3 g/mol |

| IUPAC Name | 1-(piperidin-4-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride |

| Standard InChI | InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(4-1)5-3-11-17(15)12-13-7-9-16-10-8-13;;/h1-2,4,6,13,16H,3,5,7-12H2;2*1H |

| Standard InChI Key | ZTVBMQCROILJKI-UHFFFAOYSA-N |

| SMILES | C1CC2=CC=CC=C2N(C1)CC3CCNCC3.Cl.Cl |

| Canonical SMILES | C1CC2=CC=CC=C2N(C1)CC3CCNCC3.Cl.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride features a tetrahydroquinoline scaffold with a piperidinylmethyl group attached to the nitrogen atom at position 1. The structural foundation of this compound consists of a partially hydrogenated quinoline system, specifically the 1,2,3,4-tetrahydroquinoline moiety, which provides a saturated heterocyclic framework. The attachment of the 4-piperidinylmethyl substituent occurs at the nitrogen position of the tetrahydroquinoline ring, creating a tertiary amine functional group. This particular chemical arrangement forms a dihydrochloride salt with two chloride counter-ions balancing the positive charges on both nitrogen-containing heterocyclic systems .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can be approached through several established chemical routes. Based on the synthesis of similar compounds, a common strategy likely involves the alkylation of 1,2,3,4-tetrahydroquinoline with an appropriate piperidinylmethyl donor. Drawing from methodologies used for related compounds, the synthesis typically proceeds through a nucleophilic substitution reaction, where the nitrogen atom of tetrahydroquinoline acts as a nucleophile attacking an electrophilic carbon connected to a leaving group in the piperidinylmethyl component.

Detailed Synthetic Pathway

A potential synthetic route for 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride may involve the following steps:

-

Preparation of 1,2,3,4-tetrahydroquinoline through catalytic hydrogenation of quinoline or via reductive cyclization methods.

-

N-alkylation of the tetrahydroquinoline with a suitable 4-piperidinylmethyl donor (such as 4-piperidinylmethyl halide or tosylate).

-

Formation of the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, typically diethyl ether or another non-protic organic solvent.

This synthetic approach parallels methods described for the preparation of similar compounds such as 2-[(4-piperidinyl)methyl]-1,2,3,4-tetrahydroisoquinoline derivatives, which involve the reaction of tetrahydroisoquinoline with appropriately functionalized piperidine derivatives .

Alternative Synthetic Methods

An alternative approach might involve a reductive amination strategy:

-

Reaction of 1,2,3,4-tetrahydroquinoline with 4-piperidinecarboxaldehyde to form an imine intermediate.

-

Reduction of the imine using sodium borohydride or sodium cyanoborohydride.

-

Conversion to the dihydrochloride salt using hydrochloric acid.

This method would be similar to the approach used for synthesizing related piperidinylmethyl derivatives as described in patent literature for tetrahydroisoquinoline compounds .

Pharmacological Properties

Structural Analogs and Their Activities

Structurally related compounds provide insights into potential applications of 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride. For instance, piperidinoalkanoyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated bradycardic activities in isolated guinea pig atria and conscious rats, with minimal effects on mean blood pressure . Similarly, tetrahydroquinoline-based compounds have shown promise as Factor Xa inhibitors, which suggests potential anticoagulant applications .

The following table summarizes pharmacological activities observed in structurally similar compounds:

Chemical Reactivity and Modifications

Typical Reaction Patterns

1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride would likely exhibit reactivity patterns consistent with its structural features. The tertiary amine nitrogen atoms present in both the tetrahydroquinoline and piperidine rings serve as basic centers and nucleophilic sites. Based on the reactivity of similar compounds, several reaction types can be anticipated:

-

N-Acylation: The nitrogen atoms can undergo acylation reactions with acyl chlorides or anhydrides to form amide derivatives.

-

Oxidation: The tetrahydroquinoline portion can be oxidized to various degrees, potentially yielding dihydroquinoline or quinoline derivatives.

-

N-Alkylation: Further alkylation of the nitrogen atoms might be possible under appropriate conditions, though steric hindrance may limit reactivity.

-

Salt formation: The compound can form various salts with different acids, potentially altering solubility and stability profiles.

Analytical Characterization

Spectroscopic Properties

The structural characterization of 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride would typically involve several spectroscopic techniques. Based on similar compounds, the following spectral characteristics would be expected:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons of the tetrahydroquinoline ring, methylene protons adjacent to nitrogen atoms, and the aliphatic protons of both heterocyclic ring systems.

-

¹³C NMR would display signals corresponding to aromatic carbons, carbons adjacent to nitrogen, and aliphatic carbons within the ring systems.

-

-

Mass Spectrometry:

-

The compound would exhibit a molecular ion corresponding to its molecular weight minus the hydrochloride counterions.

-

Fragmentation patterns would likely show characteristic breaks at the bond between the tetrahydroquinoline and piperidinylmethyl moieties.

-

-

Infrared Spectroscopy:

-

Characteristic absorption bands for C-H stretching (both aromatic and aliphatic), C=C stretching in the aromatic ring, and C-N stretching would be observed.

-

Chromatographic Analysis

Chromatographic methods suitable for analyzing 1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride would include:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase HPLC with UV detection would be appropriate, possibly using a C18 column and a mobile phase containing a mixture of water and acetonitrile with an appropriate buffer.

-

-

Thin-Layer Chromatography (TLC):

-

Silica gel plates with solvent systems containing combinations of dichloromethane, methanol, and ammonia would likely provide good separation.

-

-

Gas Chromatography (GC):

-

For the free base form, GC analysis might be feasible, potentially requiring derivatization depending on the specific analytical requirements.

-

Applications and Research Significance

Current Research Status

The compound appears to be primarily available as a chemical reagent or research tool from chemical suppliers . This suggests an emerging interest in this specific molecular structure, potentially for exploration in drug discovery or as a synthetic intermediate. The limited published literature specifically addressing this compound indicates that it may represent an area for further research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume